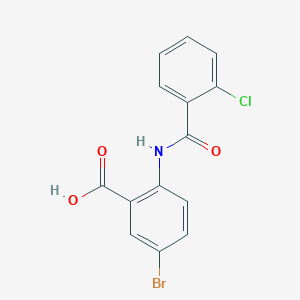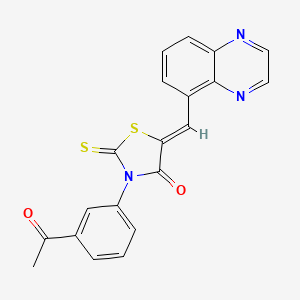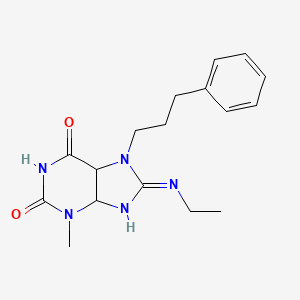![molecular formula C25H23ClN4O B15108683 Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- CAS No. 1307239-22-0](/img/structure/B15108683.png)
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-, the synthesis can be achieved through a multi-step process:
Step 1: Synthesis of 2-(4-chlorophenyl)-1-piperazine by reacting 4-chloroaniline with piperazine in the presence of a suitable catalyst.
Step 2: Synthesis of 3-(4-methoxyphenyl)-quinoxaline by reacting 4-methoxyaniline with 1,2-dicarbonyl compounds.
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
化学反应分析
Types of Reactions
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
作用机制
The mechanism of action of quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic that intercalates into DNA.
Carbadox: An antimicrobial growth promoter used in animal feed.
Uniqueness
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its antimicrobial and anticancer activities compared to other quinoxaline derivatives .
属性
CAS 编号 |
1307239-22-0 |
|---|---|
分子式 |
C25H23ClN4O |
分子量 |
430.9 g/mol |
IUPAC 名称 |
2-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C25H23ClN4O/c1-31-21-12-6-18(7-13-21)24-25(28-23-5-3-2-4-22(23)27-24)30-16-14-29(15-17-30)20-10-8-19(26)9-11-20/h2-13H,14-17H2,1H3 |
InChI 键 |
PORFMRQWLQSCRN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B15108600.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15108605.png)


![2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108628.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}furan-3-carboxamide](/img/structure/B15108637.png)
![N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide](/img/structure/B15108646.png)
![Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate](/img/structure/B15108652.png)

![1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B15108662.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B15108665.png)
![N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15108669.png)
![6-chloro-4-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B15108673.png)
![6-methyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B15108675.png)
